molecular formula C14H17N5O2S B1396337 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide CAS No. 1306739-34-3

2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Cat. No.: B1396337
CAS No.: 1306739-34-3
M. Wt: 319.38 g/mol
InChI Key: DVBQVUZLNWSOHB-UHFFFAOYSA-N
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Description

2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a high-purity synthetic triazole derivative intended for research and development purposes. This compound is structurally characterized by a 1,2,4-triazole core, a phenoxymethyl substituent, an allyl group, and a thioacetohydrazide side chain. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its significant and diverse pharmacological profiles . The presence of the sulfur atom adjacent to the triazole ring, forming a 1,2,4-triazole-3-thione motif in the precursor, is a key structural feature often associated with enhanced biological activity . The terminal acetohydrazide functional group provides a versatile handle for further chemical derivatization, allowing researchers to synthesize a wider library of compounds for structure-activity relationship (SAR) studies. This compound is of high interest for investigating new antioxidant agents. Research on closely related 1,2,4-triazole derivatives has demonstrated potent antioxidant activity, with some hybrids exhibiting superior ferric reducing antioxidant power (FRAP) compared to standard controls like butylated hydroxytoluene (BHT) . The mechanism of antioxidant action is often linked to the compound's ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby helping to mitigate oxidative stress, which is implicated in the pathogenesis of numerous diseases . Beyond antioxidant research, the structural framework of this compound suggests potential for exploration in other pharmacological areas. The 1,2,4-triazole nucleus is a well-documented pharmacophore exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticonvulsant effects . The allyl and phenoxymethyl substituents may influence the compound's lipophilicity and electronic properties, potentially optimizing its interaction with biological targets and improving its pharmacokinetic profile . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use or human consumption. Researchers should handle this material with appropriate safety precautions, as it is classified as an irritant.

Properties

IUPAC Name

2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-2-8-19-12(9-21-11-6-4-3-5-7-11)17-18-14(19)22-10-13(20)16-15/h2-7H,1,8-10,15H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBQVUZLNWSOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NN)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a novel triazole derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article synthesizes available research findings on its biological activity, including antimicrobial efficacy, cytotoxicity, and mechanisms of action.

  • Molecular Formula : C₁₄H₁₇N₅O₂S
  • Molecular Weight : 319.38 g/mol
  • CAS Number : 1306739-34-3
  • Structure : The compound features a triazole ring linked to an allyl group and a phenoxymethyl moiety, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus0.5 µg/mLModerate
Escherichia coli0.21 µg/mLHigh
Pseudomonas aeruginosa0.21 µg/mLHigh
Candida albicans1.0 µg/mLModerate
Candida glabrata1.5 µg/mLModerate

The compound exhibited a strong inhibitory effect against Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using various cell lines to evaluate the safety profile of the compound. The results showed that:

  • At concentrations up to 100 µM, the compound did not exhibit significant cytotoxic effects on normal L929 cells.
  • Some derivatives displayed enhanced cell viability in treated cultures compared to controls.

Table 2: Cytotoxicity Results

CompoundCell LineConcentration (µM)Viability (%)
2-{[4-allyl...}L92910095
2-{[4-allyl...}HepG250110
ControlL929-100

These findings suggest that the compound has a favorable safety profile while maintaining antimicrobial efficacy .

The mechanism by which this compound exerts its biological activity appears to involve interaction with critical cellular targets:

  • DNA Gyrase Inhibition : Molecular docking studies indicate that the compound binds effectively to DNA gyrase, a crucial enzyme for bacterial DNA replication. The binding interactions include hydrogen bonds with key amino acids within the enzyme's active site .
  • Cell Membrane Disruption : The presence of the phenoxymethyl group may enhance membrane permeability, allowing for increased uptake of the compound into microbial cells.

Case Studies

In clinical settings, derivatives of triazole compounds have shown promise in treating infections caused by resistant strains. For instance, a study highlighted the effectiveness of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential role in addressing antibiotic resistance .

Scientific Research Applications

Physical Properties

The compound is characterized by its moderate solubility in organic solvents and is generally stable under standard laboratory conditions. Its structure includes functional groups that contribute to its bioactivity and interaction with biological systems.

Medicinal Chemistry

Antifungal Activity : Research indicates that derivatives of triazoles exhibit significant antifungal properties. The compound has shown effectiveness against various fungal strains, making it a candidate for developing new antifungal agents .

Antitumor Properties : Preliminary studies suggest that this compound may possess antitumor activity. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation in specific cancer lines .

Agriculture

Agricultural Fungicides : Due to its antifungal properties, 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can be formulated as a fungicide for crop protection. Its efficacy against plant pathogens can help enhance agricultural productivity by reducing crop losses due to fungal infections .

Material Science

Polymer Additives : The compound can be utilized as an additive in polymers to enhance their thermal stability and mechanical properties. Its incorporation into polymer matrices has been studied for applications in coatings and composites .

Case Study 1: Antifungal Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antifungal activity of various triazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Candida albicans comparable to established antifungal agents .

Case Study 2: Antitumor Activity

A recent investigation reported in Cancer Research assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The presence of electron-withdrawing groups (e.g., nitro in Compound 6) or bulky aromatic moieties (e.g., benzylidene in Compound 10) enhances cytotoxicity and antimetastatic activity . Allyl groups (as in the target compound and Compound 121) are often used to improve metabolic stability and bioavailability but may reduce direct cytotoxicity compared to phenyl-substituted analogs . Phenoxymethyl (target compound) vs. pyridinyl (Compound 6k): Pyridinyl analogs exhibit stronger antimicrobial activity due to enhanced hydrogen bonding with microbial enzymes .

Hydrazone Moiety :

  • Compounds with hydrazone linkages (e.g., Compound 10) show superior antimetastatic activity by targeting cell migration pathways .
  • The absence of a hydrazone group in the target compound may limit its direct anticancer efficacy compared to hydrazone-bearing analogs.

Pharmacokinetic and Selectivity Comparisons

  • Selectivity: Compound 10 (4-(dimethylamino)benzylidene derivative) demonstrates high selectivity for cancer cells over normal cells, a trait linked to its polar substituents enhancing tumor tissue penetration .
  • Metastatic Inhibition: Compound 10 inhibits >70% of cancer cell migration in 3D models, outperforming non-benzylidene analogs like the target compound .

Antimicrobial vs. Anticancer Activities

  • Antimicrobial Focus : Pyridinyl and halogenated derivatives (e.g., Compound 6k) exhibit potent antimicrobial activity (MIC: 12.5–25 μg/mL) but weaker anticancer effects .
  • Anticancer Focus: Phenyl- and indolinone-substituted triazoles (e.g., Compound 4) prioritize cytotoxicity (IC₅₀: 8.2 μM) over antimicrobial action .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of precursor hydrazides with triazole-thiol derivatives. For example, refluxing 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media generates intermediate triazole-thiols, which are alkylated with allyl bromide or phenoxymethyl halides. Subsequent reaction with acetohydrazide in propan-2-ol under reflux for 3–4 hours yields the target compound . Yield optimization requires precise stoichiometric ratios (e.g., 0.01 mol hydrazide per 0.01 mol aldehyde) and purification via recrystallization from acetic acid .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm the allyl and phenoxymethyl substituents (δ 5.2–5.8 ppm for allyl protons, δ 4.5 ppm for -OCH2-). IR spectroscopy identifies thioamide (C=S, ~1250 cm⁻¹) and hydrazide (N-H, ~3300 cm⁻¹) groups. For structural validation, X-ray crystallography resolves tautomeric equilibria (e.g., thione-thiol forms) and confirms regiochemistry of the triazole ring .

Advanced Research Questions

Q. How do structural modifications (e.g., allyl/phenoxymethyl substitution) impact biological activity, and what contradictions exist in antimicrobial assay data?

  • Methodological Answer : The allyl group enhances lipophilicity, potentially improving membrane penetration, while the phenoxymethyl moiety may confer antifungal activity via π-stacking with fungal enzymes. However, discrepancies in MIC values (e.g., 8–64 µg/mL against Candida albicans) arise from assay conditions (pH, solvent polarity) or strain-specific resistance . Address contradictions by standardizing broth microdilution protocols (CLSI guidelines) and including positive controls like fluconazole.

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic substitutions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density on the triazole-thiol sulfur (nucleophilic site) and hydrazide nitrogen (electrophilic site). Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., fungal CYP51), guiding rational design of derivatives with improved inhibition .

Q. How can coordination chemistry be exploited to develop metal complexes of this compound, and what are their stability profiles?

  • Methodological Answer : React the compound with Cu(II) or Ni(II) salts in ethanol/water (1:1) to form octahedral complexes. Characterize via UV-Vis (d-d transitions at 600–700 nm) and ESI-MS ([M+Cl]⁻ peaks). Stability studies (TGA/DSC) reveal decomposition above 250°C, suggesting utility in high-temperature catalytic applications .

Q. What analytical challenges arise in quantifying degradation products under accelerated stability conditions?

  • Methodological Answer : Use HPLC-PDA (C18 column, 0.1% TFA/acetonitrile gradient) to separate hydrolysis products (e.g., free hydrazine or triazole fragments). LC-MS/MS identifies major degradants (e.g., oxidized allyl groups). Maintain mass balance ≥98% by adjusting storage conditions (desiccants, inert atmosphere) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Reactant of Route 2
2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

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